3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane
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Overview
Description
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of catalysts and advanced purification techniques are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under mild conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to negatively charged sites on proteins, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
- 3,9,9-Trimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane stands out due to its specific structural features, including the quaternary ammonium group and the bicyclic framework. These characteristics confer unique reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18NO+ |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(1R,5S)-3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1/t8-,9+ |
InChI Key |
IWPBJJZMIYNCCR-DTORHVGOSA-N |
Isomeric SMILES |
C[N+]1(C[C@H]2CCC[C@@H](C1)C2=O)C |
Canonical SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
Origin of Product |
United States |
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